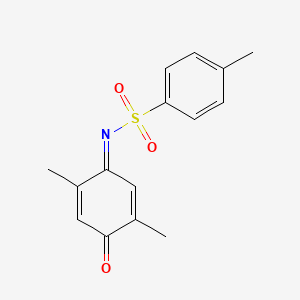
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide, also known as MMMP, is a chemical compound with potential applications in scientific research. MMMP is a derivative of the benzamide family and has been synthesized using various methods. The compound has shown promising results in various studies, leading to further research on its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects. Inhibition of PARP-1 by 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to lead to the accumulation of DNA damage and cell death. Inhibition of AChE by 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to increase the levels of acetylcholine, leading to improved cognitive function. Additionally, 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to have antioxidant properties, leading to its potential use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of research. However, the limitations of using 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide include its cost and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide. One direction is to further investigate its mechanism of action, particularly in relation to its inhibition of PARP-1 and AChE. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide in vivo.
Métodos De Síntesis
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-(methylthio)benzoic acid with 6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-methoxy-4-(methylthio)benzoyl chloride with 6-methyl-2-pyridinecarboxamide in the presence of a base. These methods have been used to obtain 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide with high purity and yield.
Aplicaciones Científicas De Investigación
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been used in various studies due to its potential applications in scientific research. The compound has been shown to inhibit the activity of certain enzymes, leading to its use in enzyme assays. 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has also been used in studies related to cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been used in studies related to neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
Propiedades
IUPAC Name |
2-methoxy-N-(6-methylpyridin-2-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-4-6-14(16-10)17-15(18)12-8-7-11(20-3)9-13(12)19-2/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLUOIEBZHRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methoxy-N-(6-methylpyridin-2-yl)-4-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)

![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)
![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
